molecular formula C8H5F11O2 B155248 2H,2H,3H,3H-Perfluorooctanoic acid CAS No. 914637-49-3

2H,2H,3H,3H-Perfluorooctanoic acid

Cat. No. B155248
M. Wt: 342.11 g/mol
InChI Key: ABFCFCPCGMHSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluorooctanoic acid (PFOA) is a synthetic, fully fluorinated organic acid that is globally distributed and highly stable. It is a persistent organic pollutant that has been detected in various environmental matrices as well as in human tissues. PFOA has been used in consumer and industrial products for decades, leading to its widespread occurrence and bioaccumulation in the environment . Concerns about PFOA relate to its potential toxicity and carcinogenic effects, as indicated by studies on animals and observations in humans .

Synthesis Analysis

The synthesis of PFOA can be traced back to industrial processes such as electrochemical fluorination (ECF) and telomerization. The isomeric profiles of PFOA products suggest that ECF is still used by some manufacturers, particularly in China, despite the global shift towards the telomerization process, which produces a linear and isomerically pure product .

Molecular Structure Analysis

PFOA consists of a perfluorinated carbon chain and a carboxylic acid group. The presence of multiple carbon-fluorine (C-F) bonds makes the molecule extremely resistant to degradation. The molecular structure of PFOA contributes to its persistence in the environment and its ability to accumulate in living organisms .

Chemical Reactions Analysis

PFOA is resistant to most conventional decomposition methods due to the strength of the C-F bonds. However, studies have shown that it can be decomposed through advanced oxidation processes. For instance, photo-reductive defluorination using potassium iodide as a mediator under UV irradiation has been shown to achieve almost complete defluorination of PFOA . Additionally, the use of carbonate radical anions under UV irradiation and mechanochemical methods using alumina and persulfate have also been effective in degrading PFOA .

Physical and Chemical Properties Analysis

PFOA is known for its chemical and thermal stability, which is attributed to the strength of the C-F bonds. It is water-soluble, which contributes to its widespread distribution in aquatic environments. The physical and chemical properties of PFOA, such as its persistence, bioaccumulative potential, and potential to cause adverse health effects, have led to its classification as a substance of concern .

Relevant Case Studies

Several case studies have been conducted to understand the behavior and impact of PFOA in the environment. For example, the spatial distribution of PFOA in the Huai River Basin and Taihu Lake in Jiangsu Province, China, was investigated, revealing that PFOA was the predominant compound in surface water samples . In another study, the photochemical decomposition of PFOA in aqueous carbonate solution with UV irradiation was explored, showing that PFOA could be decomposed completely after 12 hours using a combination of UV irradiation and carbonate radical anions .

Scientific Research Applications

  • Environmental Impact and Biodegradation :

    • Biotransformation in Wastewater Treatment : 2H,2H,3H,3H-Perfluorooctanoic acid is a subject of study for its biodegradation potential in wastewater treatment plants. For instance, Wang et al. (2005) investigated the biotransformation of 14C-labeled 8-2 telomer B alcohol, leading to the formation of various transformation products including perfluorooctanoic acid (PFOA) and 2H,2H,3H,3H-perfluorodecanoic acid (Wang et al., 2005).
  • Photocatalytic Degradation :

    • Decomposition by Zero-Valent Iron Nanoparticles : Xia and Liu (2020) explored the degradation of PFOA using zero-valent iron nanoparticles under ultraviolet light, which could be a viable method for treating water contaminated by PFOA (Xia & Liu, 2020).
    • Photodegradation of Tetrahydroperfluorocarboxylic Acids : Liu et al. (2019) studied the photodegradation kinetics and mechanisms of typical 2H,2H,3H,3H-perfluorocarboxylic acids, revealing potential pathways for their breakdown in water (Liu et al., 2019).
  • Environmental and Biological Monitoring :

    • Presence in Aquatic Organisms : Fernández-Sanjuan et al. (2010) evaluated the occurrence of perfluorinated chemicals, including perfluorooctanoic acid, in various aquatic organisms, providing insights into bioaccumulation and potential bioindicators (Fernández-Sanjuan et al., 2010).
  • Photocatalytic Mechanisms for Removal :

    • Enhanced Photocatalysis for PFOA Removal : Yang et al. (2020) reported on the fabrication of a spherical-shaped Zn-Al hydrotalcite with BiOCl and its use in photocatalytic removal of PFOA, showcasing advanced methods for treating halogenated compounds (Yang et al., 2020).
  • Microwave-Hydrothermal Decomposition :

    • Persulfate Activation by Zero-Valent Iron : Lee et al. (2010) explored the microwave-hydrothermal decomposition of PFOA using persulfate activated by zero-valent iron, indicating a method for reducing the persistence of these compounds in the environment (Lee et al., 2010).
  • Global Environmental Concerns and Actions :

    • Zürich Statement on PFASs : Ritscher et al. (2018) provided a comprehensive overview of the concerns and future actions regarding per- and polyfluoroalkyl substances (PFASs), including PFOA, highlighting the need for a coordinated approach to address these persistent chemicals (Ritscher et al., 2018).
  • Photocatalytic Decomposition by Novel Catalysts :

    • Use of Pb-modified Titanium Dioxide : Chen et al. (2016) investigated the use of Pb-modified TiO2 for PFOA decomposition, demonstrating an advanced method for catalytic treatment (Chen et al., 2016).

Safety And Hazards

2H,2H,3H,3H-Perfluorooctanoic acid is harmful if swallowed or inhaled. It causes serious eye damage. It is suspected of causing cancer and damaging fertility or the unborn child. It may cause harm to breast-fed children and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,8-undecafluorooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F11O2/c9-4(10,2-1-3(20)21)5(11,12)6(13,14)7(15,16)8(17,18)19/h1-2H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFCFCPCGMHSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F11O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874028
Record name 2H,2H,3H,3H-Perfluorooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H,2H,3H,3H-Perfluorooctanoic acid

CAS RN

914637-49-3
Record name 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H,2H,3H,3H-Perfluorooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,2H,3H,3H-Perfluorooctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H,2H,3H,3H-Perfluorooctanoic acid
Reactant of Route 2
2H,2H,3H,3H-Perfluorooctanoic acid
Reactant of Route 3
Reactant of Route 3
2H,2H,3H,3H-Perfluorooctanoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2H,2H,3H,3H-Perfluorooctanoic acid
Reactant of Route 5
Reactant of Route 5
2H,2H,3H,3H-Perfluorooctanoic acid
Reactant of Route 6
2H,2H,3H,3H-Perfluorooctanoic acid

Citations

For This Compound
33
Citations
M Mendez, D Lin, A Wong, D Yee, R Sutton… - bacwa.org
Wastewater influent, effluent, and biosolids were collected from sixteen treatment facilities within the San Francisco Bay Region to assess the presence of per-and polyfluoroalkyl …
Number of citations: 0 bacwa.org
TW Jackson, CM Scheibly, ME Polera… - … Science & Technology, 2021 - ACS Publications
Per- and polyfluoroalkyl substances (PFAS) are a diverse class of synthetic chemicals that accumulate in the environment. Many proteins, including the primary human serum transport …
Number of citations: 25 pubs.acs.org
M Jbeily, J Kressler - Journal of Fluorine Chemistry, 2017 - Elsevier
The 1-octanol/water (ln P O/W ) and perfluoro(methylcyclohexane)/toluene (ln P PFMC/Tol ) partition coefficients were measured for four fluorinated rhodamine-based fluorescence dyes …
Number of citations: 12 www.sciencedirect.com
S Xu, Y Zheng, C Zhang, F Chen, Y Song… - Thermal Science and …, 2023 - Elsevier
Per- and polyflfluoroalkyl substances (PFASs) have become the global concern. Reliable determination of PFASs concentrations is the cornerstone of its safety utilization and clean …
Number of citations: 0 www.sciencedirect.com
RA Dickman, DS Aga - Analytical and Bioanalytical Chemistry, 2022 - Springer
Land application of treated sewage sludge (also known as biosolids) is considered a sustainable route of disposal because it reduces waste loading into landfills while improving soil …
Number of citations: 12 link.springer.com
L Truong, Y Rericha, P Thunga, S Marvel… - Journal of hazardous …, 2022 - Elsevier
Per- and polyfluoroalkyl substances (PFAS) are a class of widely used chemicals with limited human health effects data relative to the diversity of structures manufactured. To help fill …
Number of citations: 23 www.sciencedirect.com
PA Rice, J Aungst, J Cooper, O Bandele… - Food and Chemical …, 2020 - Elsevier
6:2 Fluorotelomer alcohol (6:2 FTOH) is a short-chain polyfluoroalkyl substance (PFAS) in polymeric PFAS used in fast food packaging and stain- and water-resistant textiles and may …
Number of citations: 60 www.sciencedirect.com
J Willey, R Anderson, A Hanley, M Mills, C Hamilton… - 2022 - apps.dtic.mil
14. ABSTRACT This report presents the findings of a single-laboratory validation study (SLVS) of an analytical method for the preparation and analysis of per-and polyfluoroalkyl …
Number of citations: 1 apps.dtic.mil
BE Blake, BP Rickard, SE Fenton - Frontiers in Toxicology, 2022 - frontiersin.org
Per- and polyfluoroalkyl substances (PFAS) have become ubiquitous environmental contaminants that have been associated with adverse pregnancy outcomes in women and …
Number of citations: 9 www.frontiersin.org
D Lin, M Mendez - bacwa.org
This Sampling and Analysis Plan (SAP) details the plan associated with the Per-and Polyfluoroalkyl Substances Monitoring for San Francisco Bay Area Publicly-Owned Treatment Works…
Number of citations: 0 bacwa.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.